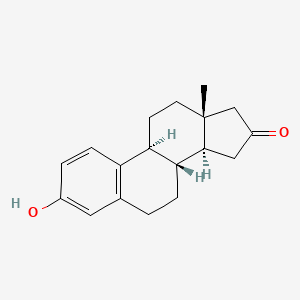
3-Hydroxy-estra-1,3,5(10)-trien-16-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyestra-1,3,5(10)-trien-16-one is a 3-hydroxy steroid.
Applications De Recherche Scientifique
Medicinal Chemistry and Anticancer Applications
Antineoplastic Properties
Recent studies have highlighted the potential of 3-Hydroxy-estra-1,3,5(10)-trien-16-one derivatives as anticancer agents. For instance, the synthesis of ferrocene complexes linked to this compound has shown promise in targeting hormone-dependent breast cancer. These complexes exhibit favorable properties such as high selective index and reduced toxicity compared to traditional chemotherapeutics like cisplatin . The introduction of ferrocene enhances the stability and efficacy of the steroid framework against cancer cells.
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects involves interaction with estrogen receptors. Modifications at the C16 position of the steroid structure have been associated with increased cytotoxicity and altered receptor binding profiles. Notably, compounds with a 16α-hydroxyl group have demonstrated enhanced antiproliferative effects against various cancer cell lines .
Structural Insights and Synthesis
Crystal Structure Analysis
The crystal structure of 16-ferrocenylmethyl-3β-hydroxyestra-1,3,5(10)-trien-17-one has been elucidated through single-crystal X-ray diffraction techniques. This analysis revealed significant stereochemical configurations that may influence biological activity. The presence of a ferrocenylmethyl group at the C16 position creates a new stereogenic center that alters the compound's interaction with biological targets .
Synthesis Techniques
The synthesis of this compound derivatives typically involves multi-step organic reactions starting from estrone or other steroid precursors. Catalytic hydrogenation methods are often employed to introduce functional groups that enhance biological activity while maintaining structural integrity .
Metabolic Pathways
Metabolism Studies
Research into the metabolic fate of this compound indicates that it undergoes extensive biotransformation in vivo. Studies on rabbits have identified various urinary metabolites, suggesting that glucuronidation plays a key role in its metabolism. The conversion to glucosiduronate forms may facilitate excretion and reduce systemic toxicity .
Implications for Drug Development
Understanding the metabolic pathways is crucial for optimizing the pharmacokinetic properties of this compound. By modifying structural elements to enhance stability or alter metabolic rates, researchers can improve therapeutic efficacy and reduce side effects associated with hormone-based therapies .
Case Studies and Research Findings
Propriétés
Numéro CAS |
3601-97-6 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(8S,9S,13R,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C18H22O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,15-17,19H,2,4,6-7,9-10H2,1H3/t15-,16-,17+,18-/m1/s1 |
Clé InChI |
VUQQUDLAAJRNMK-ZJPYXAASSA-N |
SMILES |
CC12CCC3C(C1CC(=O)C2)CCC4=C3C=CC(=C4)O |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CC(=O)C2)CCC4=C3C=CC(=C4)O |
Key on ui other cas no. |
3601-97-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















